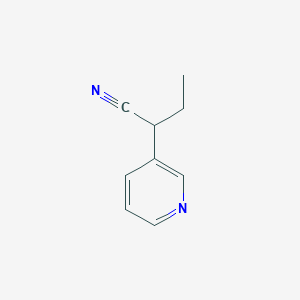
2-(Pyridin-3-yl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-3-yl)butanenitrile is an organic compound with the molecular formula C11H12N2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)butanenitrile can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines . Another method involves the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst, with oil bath heating to control the temperature between 120-160°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods mentioned above.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-3-yl)butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-3-yl)butanenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved solubility and stability.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-3-yl)butanenitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of ergosterol in yeast cells by targeting sterol 14-alpha demethylase (CYP51), thereby exhibiting antifungal activity . Additionally, its structure allows it to interact with various enzymes and receptors, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-3-yl)butanenitrile can be compared with other similar compounds, such as:
Pyridine: A six-membered aromatic heterocycle with similar electronic structure and reactivity.
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms, known for its therapeutic properties.
Imidazole: A five-membered heterocyclic compound with broad chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which combines the properties of pyridine and nitrile groups, allowing for versatile applications in various fields.
Eigenschaften
Molekularformel |
C9H10N2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-pyridin-3-ylbutanenitrile |
InChI |
InChI=1S/C9H10N2/c1-2-8(6-10)9-4-3-5-11-7-9/h3-5,7-8H,2H2,1H3 |
InChI-Schlüssel |
RRLKEXAHSJGITH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#N)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


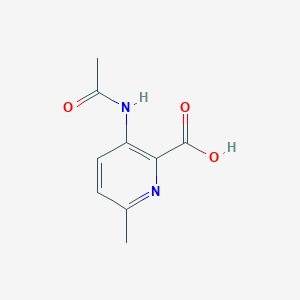

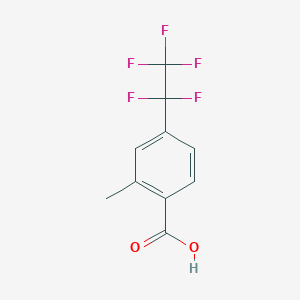

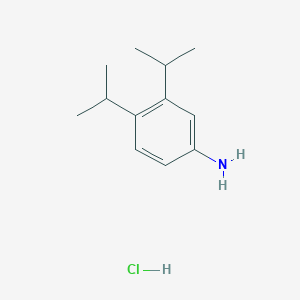
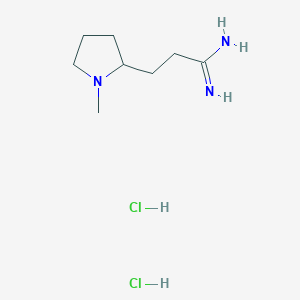
![1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B13499491.png)
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride](/img/structure/B13499496.png)

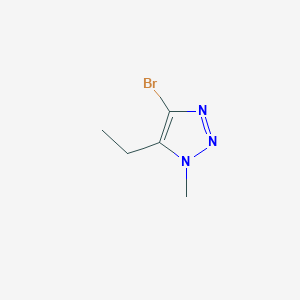
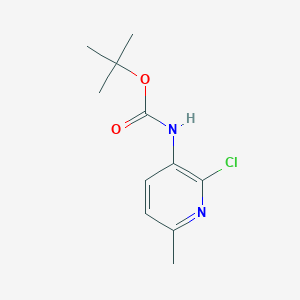
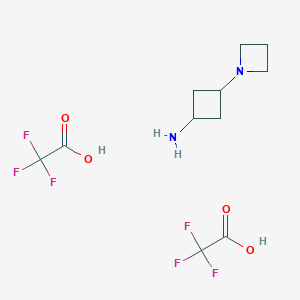
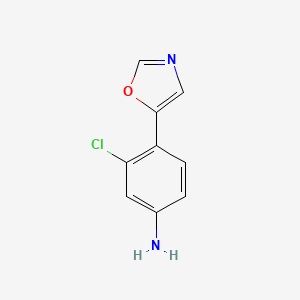
![8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)
